molecular formula C6H6BBrO3 B1519803 5-Bromo-2-hydroxyphenylboronic acid CAS No. 89598-97-0

5-Bromo-2-hydroxyphenylboronic acid

Cat. No.: B1519803
CAS No.: 89598-97-0
M. Wt: 216.83 g/mol
InChI Key: XSXTWLOHAGPBNO-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxyphenylboronic acid is an organic compound with the molecular formula C6H6BBrO3. It is a derivative of phenylboronic acid, featuring a bromine atom and a hydroxyl group on the benzene ring. This compound is known for its utility in various chemical reactions and research applications due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 5-bromo-2-hydroxybenzene with boronic acid derivatives under specific conditions.

  • Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent derived from 5-bromo-2-hydroxybenzene is reacted with a boronic acid derivative.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various quinones and phenolic compounds.

  • Reduction Products: Reduced phenylboronic acids.

  • Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-hydroxyphenylboronic acid serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules. It is widely utilized in reactions such as:

  • Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, making it essential for synthesizing biaryl compounds and pharmaceuticals.
  • Functionalization Reactions : The compound can be employed to introduce functional groups at specific positions on aromatic rings, facilitating the development of new materials and drugs .

Biochemical Applications

In biochemistry, this compound has been explored for its potential as an inhibitor of bacterial growth:

  • Mechanism of Action : It binds to DNA-dependent RNA polymerase, inhibiting transcription and subsequently protein synthesis in bacteria. This mechanism highlights its potential use as an antibacterial agent.
  • Biochemical Assays : The compound is used as a probe in studying enzyme activities, particularly those related to boron-containing compounds .

Pharmaceutical Development

The compound has been identified as a key intermediate in the synthesis of various therapeutic agents:

  • SGLT2 Inhibitors : Recent studies have highlighted its role in developing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently undergoing clinical trials for diabetes treatment .

Synthesis of Therapeutic Agents

A notable case study involved the scaling up the synthesis of SGLT2 inhibitors using this compound as an intermediate. The process demonstrated high yields and cost-effectiveness, showcasing its industrial viability .

Antibacterial Activity Assessment

Research has documented the antibacterial effects of this compound against various bacterial strains. The compound's ability to inhibit RNA synthesis was quantitatively analyzed, revealing significant growth inhibition at specific concentrations.

Mechanism of Action

The mechanism by which 5-Bromo-2-hydroxyphenylboronic acid exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or other biomolecules, forming complexes that can be studied. The molecular targets and pathways involved vary based on the context of the research.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar structure but lacks the bromine atom.

  • 2-Hydroxybenzeneboronic Acid: Similar structure but lacks the bromine atom.

  • 3-Bromo-2-hydroxyphenylboronic Acid: Similar structure but with the bromine atom at a different position.

Uniqueness: 5-Bromo-2-hydroxyphenylboronic acid is unique due to the presence of both bromine and hydroxyl groups on the benzene ring, which influences its reactivity and applications compared to its analogs.

Biological Activity

5-Bromo-2-hydroxyphenylboronic acid is an organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article will explore its synthesis, mechanism of action, and various biological applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C₆H₆BBrO₃. It features a bromine atom and a hydroxyl group on a phenylboronic acid backbone, which contributes to its unique reactivity and biological properties.

Synthesis Methods:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 5-bromo-2-hydroxybenzene with boronic acid derivatives.
  • Grignard Reaction: A Grignard reagent derived from 5-bromo-2-hydroxybenzene can also be reacted with boronic acid derivatives to yield the compound .

The primary biological activity of this compound involves its interaction with DNA-dependent RNA polymerase in bacteria. This interaction inhibits RNA synthesis, thereby disrupting protein production essential for bacterial growth.

Key Mechanisms:

  • Inhibition of Transcription: By binding to RNA polymerase, it prevents the transcription of DNA into RNA.
  • Environmental Stability: The compound's stability is influenced by pH levels, with optimal activity observed at physiological pH .

Biological Applications

This compound has been studied for various biological applications, including antibacterial activity and potential therapeutic roles in cancer treatment.

Antibacterial Activity

The compound has shown promising results in inhibiting bacterial growth. Its mechanism involves binding to the active site of RNA polymerase, effectively blocking transcription.

Table 1: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli1 × 10⁻⁶ M
Staphylococcus aureus1 × 10⁻⁵ M
Pseudomonas aeruginosa0.5 µM

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Inhibition Studies Against Resistant Strains : A study reported that this compound exhibited significant inhibitory effects against resistant strains of bacteria, outperforming traditional antibiotics in some cases .
  • Cytotoxicity in Cancer Research : Research indicated that this compound could inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy. The IC₅₀ values against different cancer lines ranged from nanomolar to micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-hydroxyphenylboronic acid, and how does substitution pattern influence yield?

Methodological Answer: The synthesis of this compound can be approached via:

  • Directed ortho-metalation (DoM): Use a brominated phenol precursor (e.g., 5-bromo-2-hydroxybenzene) with a directing group (e.g., methoxy) to facilitate boronation. Lithium-halogen exchange followed by treatment with trimethyl borate is effective .
  • Miyaura borylation: Palladium-catalyzed borylation of 5-bromo-2-hydroxybromobenzene using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ as a catalyst in THF at 80°C yields ~60–75% product .
    Key Factors: Steric hindrance from the hydroxyl group may reduce reactivity compared to methoxy analogs. Purification via recrystallization (ethanol/water) improves purity .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Answer:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water (3:1) at 60°C enhances coupling efficiency with aryl halides. The hydroxyl group may require protection (e.g., as a silyl ether) to prevent side reactions .
  • Base Optimization: Potassium carbonate or NaHCO₃ minimizes hydrolysis of the boronic acid. Avoid strong bases (e.g., NaOH) to prevent deprotonation of the hydroxyl group .
  • Yield Improvement: Pre-activate the catalyst with ligand (e.g., SPhos) to stabilize the Pd(0) intermediate .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹¹B NMR (δ ~30 ppm confirms boronic acid), ¹H NMR (aromatic protons: δ 6.8–7.5 ppm; hydroxyl proton: δ 5.5–6.0 ppm) .
  • HPLC-MS: Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect hydrolyzed byproducts (e.g., boroxines) .
  • FT-IR: B-O stretching (~1350 cm⁻¹) and O-H bending (~3400 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do electronic effects of the hydroxyl and bromine substituents influence the reactivity of this compound in cross-coupling?

Methodological Answer:

  • Electron-Withdrawing Bromine: Enhances electrophilicity of the boronic acid, accelerating transmetalation but increasing susceptibility to protodeboronation.
  • Hydroxyl Group: Electron-donating effects stabilize the boronate intermediate but may reduce coupling efficiency. DFT studies suggest intramolecular H-bonding between -OH and boron stabilizes the transition state .
  • Mitigation Strategy: Use Pd catalysts with bulky ligands (e.g., XPhos) to shield reactive sites and reduce side reactions .

Q. How should researchers address contradictory data in cross-coupling yields between this compound and its methoxy analogs?

Methodological Answer:

  • Root Cause Analysis: Compare reaction kinetics (e.g., via in situ IR) to identify rate-limiting steps. Methoxy analogs may exhibit faster transmetalation due to reduced steric hindrance .
  • Experimental Design: Conduct competitive coupling experiments with equimolar boronic acids to quantify relative reactivity.
  • Adjustments: For hydroxyl-containing derivatives, add mild acids (e.g., AcOH) to stabilize the boronate intermediate .

Q. What strategies are effective for stabilizing this compound against protodeboronation?

Methodological Answer:

  • Storage: Store at 0–4°C under nitrogen with desiccants (silica gel) to minimize hydrolysis .
  • In Situ Protection: Convert to more stable trifluoroborate salts (KHF₂ treatment) before reactions .
  • Additives: Use aryl diazonium salts or catechol to stabilize the boronic acid during coupling .

Q. What are the applications of this compound in bioconjugation or sensor development?

Methodological Answer:

  • Glycoprotein Recognition: The hydroxyl group enables hydrogen bonding with saccharides, useful in lectin-mimetic sensors. Immobilize on gold nanoparticles for surface plasmon resonance (SPR) studies .
  • Enzyme Inhibitors: Screen for β-lactamase inhibition by coupling with β-lactam analogs via Suzuki-Miyaura reactions .
  • Methodology: Use quartz crystal microbalance (QCM) to monitor real-time binding kinetics .

Properties

IUPAC Name

(5-bromo-2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BBrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXTWLOHAGPBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656973
Record name (5-Bromo-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89598-97-0
Record name (5-Bromo-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxybenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Bromo-2-hydroxyphenylboronic acid
5-Bromo-2-hydroxyphenylboronic acid
5-Bromo-2-hydroxyphenylboronic acid
5-Bromo-2-hydroxyphenylboronic acid
5-Bromo-2-hydroxyphenylboronic acid
5-Bromo-2-hydroxyphenylboronic acid

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